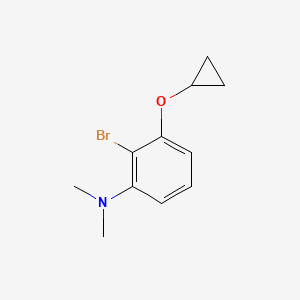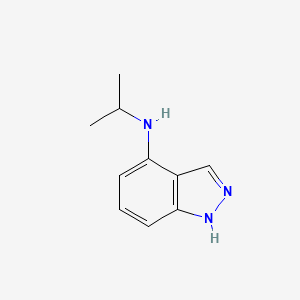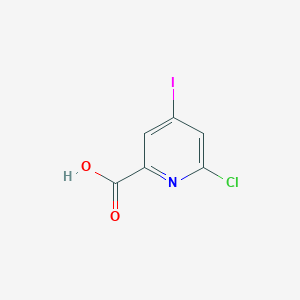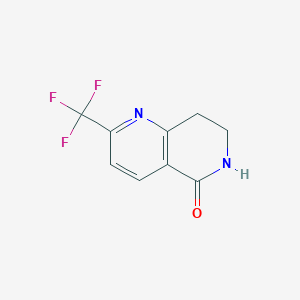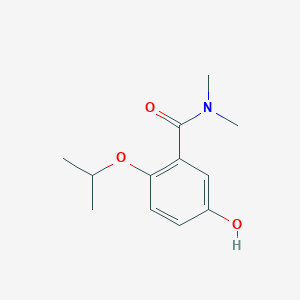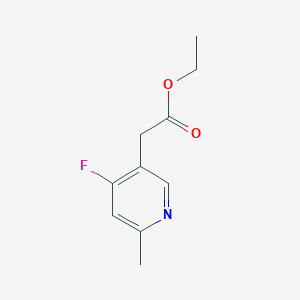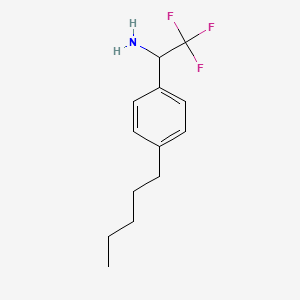
2,2,2-Trifluoro-1-(4-pentyl-phenyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is a fluorinated amine compound with the molecular formula C13H18F3N. This compound is characterized by the presence of a trifluoromethyl group and a pentyl-substituted phenyl ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction conditions often include the use of solvents like trifluoroethanol (TFE) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(4-Pentylphenyl)ethanamine: A structurally similar compound without the trifluoromethyl group.
Trifluoromethylated Amines: Other amines with trifluoromethyl groups, such as trifluoromethylphenylamines.
Uniqueness: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is unique due to the presence of both the trifluoromethyl group and the pentyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H18F3N |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-pentylphenyl)ethanamine |
InChI |
InChI=1S/C13H18F3N/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9,12H,2-5,17H2,1H3 |
InChI-Schlüssel |
LCQBQZDWOSWQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


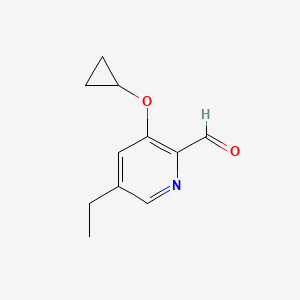
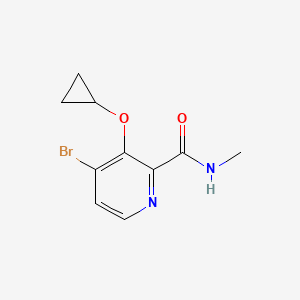
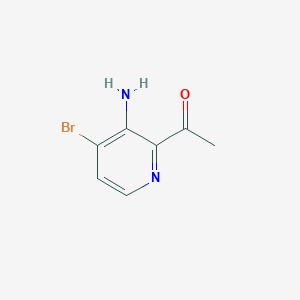
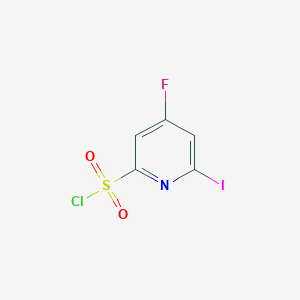
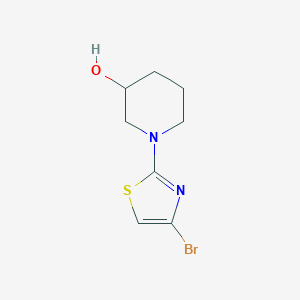
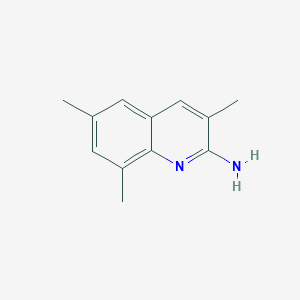
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
